5-methoxy-2H-isoquinolin-1-one
Overview
Description
5-methoxy-2H-isoquinolin-1-one is a type of isoquinolin-1(2H)-one . Isoquinolin-1(2H)-ones are important nitrogen-heterocyclic compounds with versatile biological and physiological activities .
Synthesis Analysis
The synthesis of isoquinolin-1(2H)-ones, including this compound, has been greatly developed recently . A general protocol for the synthesis of isoxazolidine-fused isoquinolin-1(2H)-ones was established with the help of bench stable hypervalent iodine reagent PIDA . Polycyclic six-, seven- and eight-membered N-heterocycles can be rapidly synthesized from available amides under metal-free conditions within 1 min at room temperature through C–H/N–H functionalization .Molecular Structure Analysis
The molecular formula of this compound is C10H9NO2 . The structure includes a methoxy group attached to the isoquinolin-1-one core .Chemical Reactions Analysis
Isoquinolin-1(2H)-ones can be synthesized through direct intramolecular C–H/N–H functionalization under metal-free conditions . Arynes can react with 4,5-disubstituted oxazoles through a tandem Diels–Alder reaction/dehydrogenation–aromatization/tautamerization process to produce 4-amino isoquinolin-1(2H)-ones .Scientific Research Applications
Synthesis and Derivative Development
- 5-Methoxy-2H-isoquinolin-1-one and its derivatives have been extensively studied in the field of synthetic chemistry. For example, a new method for synthesizing 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one has been developed, indicating the compound's relevance in creating new chemical entities (Chen Zhan-guo, 2008).
Potential Bioreductive Pro-Drug System
- Isoquinolin-1-ones, including 5-substituted variants, have potential applications as bioreductively activated pro-drug systems. This suggests their role in targeted drug delivery, especially in treating hypoxic solid tumors (J. Berry, C. Y. Watson, W. Whish, M. Threadgill, 1997).
Antibacterial and Antifungal Activities
- New isoquinolone alkaloids, related to this compound, have been isolated from endophytic fungi and shown to possess strong antibacterial and antifungal activities. This highlights the compound's potential in developing new antimicrobial agents (Yang-min Ma, Ke Qiao, Yang Kong, Meng-Yun Li, Linxin Guo, Zhi Miao, Chao Fan, 2017).
EGFR Inhibition in Cancer Therapy
- Derivatives of 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-one have been identified as novel EGFR inhibitors, suggesting their potential use in cancer therapy. This demonstrates the compound's relevance in developing new anticancer drugs (Bo-Rui Kang, Ailin Shan, Yi-ping Li, Jing Xu, She-min Lu, San-qi Zhang, 2013).
Tubulin Polymerization Inhibition
- Methoxy-substituted isoquinolin-1-ones have shown activity in inhibiting tubulin polymerization, indicating their potential use in developing new cytostatic agents for cancer treatment (R. Gastpar, M. Goldbrunner, D. Marko, E. von Angerer, 1998).
Imaging Applications in Medicine
- Isoquinolin-1-ones have been used in the synthesis of compounds for imaging applications, such as in positron emission tomography (PET) to image excessive activation of poly(ADP-ribose) synthetase, a key enzyme in cellular stress responses (Y. Miyake, H. Shimadzu, N. Hashimoto, Y. Ishida, M. Shibakawa, T. Nishimura, 2000).
Mechanism of Action
Target of Action
Isoquinolones, the class of compounds to which it belongs, are known to have versatile biological and physiological activities .
Biochemical Pathways
Isoquinolones are synthesized through inter-/intramolecular annulation protocols of unsaturated hydrocarbons with nitrogen-containing reaction partners . This process involves the activation of aryl C–H and aryl C–X (X = halogen) bonds, as well as N–H or N–O bonds .
Result of Action
Isoquinolones are known to have versatile biological and physiological activities , suggesting that they may have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of different dosages of 5-methoxy-2H-isoquinolin-1-one in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .
Metabolic Pathways
The compound is thought to interact with various enzymes and cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is thought to interact with various transporters or binding proteins, which could influence its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
properties
IUPAC Name |
5-methoxy-2H-isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-4-2-3-8-7(9)5-6-11-10(8)12/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIMZAUBSBUCNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358979 | |
Record name | 5-methoxy-2H-isoquinolin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
118313-35-2 | |
Record name | 5-methoxy-2H-isoquinolin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does PD 128763 interact with its target and what are the downstream effects?
A1: PD 128763 acts as a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PADPRP) [, ]. PADPRP plays a crucial role in DNA repair, particularly in response to damage induced by agents like temozolomide (TM), a chemotherapeutic drug. By inhibiting PADPRP, PD 128763 prevents the repair of DNA damage caused by TM, thereby enhancing its cytotoxic effects and leading to increased cancer cell death. This potentiation of temozolomide-induced cytotoxicity is a key finding from the research [, ].
Q2: What is the relationship between PD 128763's potency as a PADPRP inhibitor and its ability to enhance temozolomide cytotoxicity?
A2: The research demonstrates a strong correlation between PD 128763's potency as a PADPRP inhibitor and its ability to enhance the cytotoxic effects of temozolomide []. The study found that PD 128763 exhibited approximately 60-fold greater inhibitory activity against PADPRP compared to the known inhibitor 3-aminobenzamide (3AB) []. This increased potency translated into a greater ability to potentiate temozolomide-induced growth inhibition, cytotoxicity, and DNA single-strand breaks in L1210 leukemia cells []. This suggests that the more effectively PD 128763 inhibits PADPRP, the more it enhances the cell-killing effects of temozolomide.
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